molecular formula C20H36O4Si2 B120183 3,5-Bis(tert-butyldimethylsiloxyl)benzoic Acid Methyl Ester CAS No. 103929-83-5

3,5-Bis(tert-butyldimethylsiloxyl)benzoic Acid Methyl Ester

Cat. No.: B120183
CAS No.: 103929-83-5
M. Wt: 396.7 g/mol
InChI Key: ODCVCBLUFQCUHW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(tert-butyldimethylsiloxyl)benzoic Acid Methyl Ester typically involves the protection of 3,5-dihydroxybenzoic acid methyl ester. The process includes the reaction of 3,5-dihydroxybenzoic acid methyl ester with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane under inert conditions to prevent moisture from interfering with the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3,5-Bis(tert-butyldimethylsiloxyl)benzoic Acid Methyl Ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 3,5-Bis(tert-butyldimethylsiloxyl)benzoic Acid Methyl Ester is used as a building block for synthesizing more complex molecules. Its protected hydroxyl groups make it a valuable intermediate in organic synthesis .

Biology: Its structural properties allow it to interact with various biological molecules .

Medicine: While not directly used as a therapeutic agent, its derivatives and related compounds are studied for potential medicinal properties, including antifeedant activity against pests.

Industry: In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 3,5-Bis(tert-butyldimethylsiloxyl)benzoic Acid Methyl Ester involves its interaction with specific molecular targets. The tert-butyldimethylsiloxyl groups protect the hydroxyl groups, allowing selective reactions at other sites on the molecule. This selective reactivity is crucial for its use in synthesizing complex molecules and studying biological interactions .

Comparison with Similar Compounds

Uniqueness: 3,5-Bis(tert-butyldimethylsiloxyl)benzoic Acid Methyl Ester is unique due to its tert-butyldimethylsiloxyl groups, which provide greater steric protection and stability compared to other silyl-protected compounds. This makes it particularly useful in selective reactions and as a stable intermediate in organic synthesis.

Properties

IUPAC Name

methyl 3,5-bis[[tert-butyl(dimethyl)silyl]oxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O4Si2/c1-19(2,3)25(8,9)23-16-12-15(18(21)22-7)13-17(14-16)24-26(10,11)20(4,5)6/h12-14H,1-11H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCVCBLUFQCUHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)C(=O)OC)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O4Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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